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Compound of Interest

Compound Name: Kanamycin A heptakis(sulphate)
CAS No.: 94108-19-7
Cat. No.: B12665060
Get Quote
. J

The Core Directive: This guide characterizes the spectrum of activity for Kanamycin A
Heptakis(sulphate). While standard Kanamycin Sulfate is a ubiquitous aminoglycoside
antibiotic, the "Heptakis(sulphate)" designation (CAS 94108-19-7) refers to a specific
stoichiometric form—often a high-purity salt complex used in analytical standards or
specialized crystallographic applications.

Critical Application Note: Researchers must distinguish between the Antibiotic Salt (Kanamycin
A + Sulfuric Acid) and the Polysulfated Derivative (Kanamycin A fully esterified with sulfate

groups).

e If CAS 94108-19-7 (Salt): It functions as a broad-spectrum bactericidal antibiotic targeting
the 30S ribosome.[1]

« If Polysulfated Ester (Derivative): It acts as a heparin mimetic with antiviral/anti-inflammatory
properties and lacks classical antibacterial activity.

e This guide focuses on the Antibiotic Spectrum of the salt form, as implied by the request for
"Spectrum of Activity" in a microbiological context.
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Part 2: Spectrum of Activity

Kanamycin A exhibits a concentration-dependent bactericidal effect. Its spectrum is primarily
Gram-negative aerobic bacilli, with specific utility against Mycobacterium species. It is notably
ineffective against anaerobes and Streptococci.

Table 1: Antimicrobial Spectrum & Susceptibility
Profile[1][4]
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Part 3: Mechanism of Action (MoA)
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Kanamycin A is an irreversible inhibitor of protein synthesis.[2] The "Heptakis(sulphate)" salt
dissociates in aqueous media to release the active Kanamycin polycation.

The Pathway:

Uptake Phase | (EDP-I): lonic binding to the cell surface and passive diffusion through
porins.

o Uptake Phase Il (EDP-II): Energy-dependent transport across the inner membrane (requires
Electron Transport Chain/PMF). This is why anaerobes are resistant.

e Target Binding: Binds to the 16S rRNA of the 30S ribosomal subunit.[2]

o Effect: Induces codon misreading (mistranslation) and inhibits translocation, leading to the
accumulation of truncated, non-functional proteins and eventual cell death.

Figure 1: Kanamycin Mechanism of Action[1]
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Caption: Step-wise progression of Kanamycin uptake and ribosomal interference leading to
bactericidal activity.

Part 4: Resistance Mechanisms

Resistance to Kanamycin is a critical consideration in experimental design, particularly when
using it as a selection agent (e.g., NPTIl gene selection).

Primary Mechanisms:
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» Aminoglycoside Modifying Enzymes (AMESs): The most common mechanism. Enzymes
covalently modify hydroxyl or amino groups, preventing ribosomal binding.

o Acetyltransferases (AAC): Acetylate -NH2 groups.

o Phosphotransferases (APH): Phosphorylate -OH groups (e.g., APH(3')-1la is the product of
the nptll gene used in transgenics).

o Nucleotidyltransferases (ANT): Adenylate -OH groups.

o Ribosomal Methylation: 16S rRNA methylases (e.g., ArmA, RmtB) methylate the binding site,
conferring high-level resistance.

o Efflux Pumps: Active extrusion (e.g., MexXY-OprM in P. aeruginosa).

Figure 2: Resistance Pathways
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Caption: The three pillars of Kanamycin resistance: Enzymatic modification, Target protection,
and Efflux.[3]

Part 5: Technical Protocols (Self-Validating)

Important Stoichiometry Alert: Standard Kanamycin Sulfate protocols often assume a potency
of ~750 pg/mg (Kanamycin base). The "Heptakis(sulphate)" form (CAS 94108-19-7) likely has
a significantly higher Molecular Weight (MW) due to the high sulfate ratio.
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o Standard MW (Mono-sulfate): ~582 g/mol

o Heptakis MW (Estimated): >1000 g/mol (Check specific CoA).

e Failure to correct for MW will result in under-dosing.

Protocol 1: Preparation of Stock Solution (50 mg/mL)
 Calculate Mass:

If potency is unknown, use the MW ratio:

» Dissolution: Dissolve the calculated mass of Kanamycin A Heptakis(sulphate) in Milli-Q
Water. (Do not use PBS; phosphate can precipitate with high concentrations of divalent
cations if present).

 Sterilization: Syringe filter through a 0.22 um PES (Polyethersulfone) membrane.

o Validation: The solution should be clear and colorless. If yellow, oxidation has occurred—
discard.

o Aliquot & Storage: Store at -20°C. Stable for 6-12 months. Avoid freeze-thaw cycles.

Protocol 2: Minimum Inhibitory Concentration (MIC)
Assay

¢ Inoculum Prep: Dilute overnight culture of E. coli (e.g., DH5

) to OD600 = 0.08-0.1 (0.5 McFarland). Dilute further 1:100 in Cation-Adjusted Mueller-
Hinton Broth (CAMHB).

o Plate Setup: Use a 96-well plate. Add 100 pL of CAMHB to columns 2-12.
e Drug Addition: Add 200 pL of 100 pg/mL Kanamycin stock to column 1.

 Serial Dilution: Transfer 100 pL from col 1 to col 2, mix, transfer to col 3... discard 100 pL
from col 10. (Cols 11/12 are Growth/Sterility controls).

e Inoculation: Add 100 pL of diluted inoculum to wells 1-11.
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¢ Incubation: 37°C for 16-20 hours.
e Readout: The MIC is the lowest concentration with no visible growth.
o Expected MIC for E. coli: 2 - 8 pg/mL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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